4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2108757-59-9
VCID: VC2893297
InChI: InChI=1S/C13H20N8.2ClH/c1-9-7-10(2)16-12(15-9)18-13-17-11(19-20-13)8-21-5-3-14-4-6-21;;/h7,14H,3-6,8H2,1-2H3,(H2,15,16,17,18,19,20);2*1H
SMILES: CC1=CC(=NC(=N1)NC2=NNC(=N2)CN3CCNCC3)C.Cl.Cl
Molecular Formula: C13H22Cl2N8
Molecular Weight: 361.3 g/mol

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride

CAS No.: 2108757-59-9

Cat. No.: VC2893297

Molecular Formula: C13H22Cl2N8

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride - 2108757-59-9

Specification

CAS No. 2108757-59-9
Molecular Formula C13H22Cl2N8
Molecular Weight 361.3 g/mol
IUPAC Name 4,6-dimethyl-N-[5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N8.2ClH/c1-9-7-10(2)16-12(15-9)18-13-17-11(19-20-13)8-21-5-3-14-4-6-21;;/h7,14H,3-6,8H2,1-2H3,(H2,15,16,17,18,19,20);2*1H
Standard InChI Key CYFNDQCXBZAPCN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NNC(=N2)CN3CCNCC3)C.Cl.Cl
Canonical SMILES CC1=CC(=NC(=N1)NC2=NNC(=N2)CN3CCNCC3)C.Cl.Cl

Introduction

Structural Analysis

Core Structural Components

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride features three main structural components that define its chemical identity and potential biological activity. The primary scaffold is a pyrimidine ring, which serves as the central core of the molecule. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, creating an electron-rich system that can participate in various interactions with biological targets. The pyrimidine core is substituted with methyl groups at positions 4 and 6, adding steric bulk and hydrophobic character to these regions of the molecule.

Connected to the pyrimidine at position 2 is an amino group that bridges to a 1,2,4-triazole moiety. This triazole ring is a five-membered heterocycle containing three nitrogen atoms, creating a highly electron-rich region capable of participating in hydrogen bonding and other non-covalent interactions. It is important to note that these are 1,2,4-triazoles, which differ structurally from the 1,2,3-triazoles typically synthesized through click chemistry approaches involving cycloaddition reactions between azides and alkynes .

Key Functional Groups

The most notable functional group within this compound is the piperazine ring attached to position 5 of the triazole via a methylene bridge. Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, creating a diamine structure. This piperazine moiety introduces significant flexibility into the molecule and provides two potential sites for protonation, which explains the dihydrochloride salt formation. The piperazine group is known to enhance water solubility and is a common pharmacophore in many pharmaceutical compounds, often contributing to favorable pharmacokinetic properties.

Structure-Function Relationships

The combination of pyrimidine and triazole moieties in this compound reflects a design strategy commonly employed in medicinal chemistry, particularly for compounds targeting specific enzymes or receptors involved in disease processes. Pyrimidine-containing compounds have demonstrated significant biological activities across various therapeutic areas, including as antimicrobials, anticancer agents, and enzyme inhibitors. The strategic attachment of the triazole ring enhances the molecule's ability to engage in hydrogen bonding interactions with target proteins, potentially increasing binding affinity and specificity .

The piperazine moiety likely serves multiple functions within this molecule. Beyond enhancing solubility, piperazine groups are known to improve binding affinity to certain biological targets through their ability to form multiple hydrogen bonds. The flexibility introduced by the methylene bridge between the triazole and piperazine allows the molecule to adopt various conformations, potentially enabling it to adapt to binding sites that might be inaccessible to more rigid structures. This conformational flexibility may be particularly important for targets with deep or enclosed binding pockets.

Table 1: Structural Components and Their Potential Functional Significance

Synthesis and Production Methods

Critical Reaction Parameters

The synthesis of complex heterocyclic compounds such as 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride requires careful control of various reaction parameters to achieve successful outcomes. Temperature management is particularly critical during the formation of heterocyclic rings and coupling reactions, with many steps requiring specific temperature ranges to optimize yield while minimizing side reactions . Similarly, the choice of solvents can significantly impact reaction efficiency, with polar aprotic solvents often preferred for nucleophilic substitution reactions involving heterocyclic compounds.

Reaction time is another crucial parameter, as insufficient reaction periods may lead to incomplete conversion, while extended reactions can promote decomposition or unwanted side reactions. The pH of the reaction medium often requires careful adjustment, particularly for reactions involving nitrogen-containing heterocycles, which can exhibit pH-dependent reactivity . For the final conversion to the dihydrochloride salt form, controlled addition of hydrochloric acid and appropriate crystallization conditions would be necessary to ensure purity and consistency of the final product.

Analytical Confirmation Techniques

Following synthesis, various analytical techniques are employed to confirm the structure and purity of 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, serves as a primary tool for structural elucidation, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. Through NMR analysis, researchers can confirm the successful formation of the pyrimidine and triazole rings, as well as the attachment of the piperazine moiety.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the compound. The expected molecular ion peak should correspond to the calculated molecular weight, with fragmentation patterns providing additional structural insights . High-Performance Liquid Chromatography (HPLC) allows for assessment of purity, with retention time comparison against standards when available. For complete characterization, infrared (IR) spectroscopy can identify key functional groups, while X-ray crystallography may provide definitive confirmation of the three-dimensional structure, particularly important for compounds intended for structure-based drug design studies.

Biological Activity and Mechanism of Action

Molecular Interactions

The biological activity of 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride likely stems from its ability to interact with specific enzymes or receptors implicated in disease processes. The compound's rich nitrogen content in both the pyrimidine and triazole rings provides multiple sites for hydrogen bonding interactions with amino acid residues in target proteins. These hydrogen bonding capabilities are critical for molecular recognition and binding specificity, potentially allowing the compound to occupy binding pockets with high affinity.

The piperazine component enhances binding affinity to certain targets due to its ability to form additional hydrogen bonds and engage in ionic interactions when protonated. This is particularly relevant for the dihydrochloride salt form, which would exist predominantly in its protonated state under physiological conditions. The flexible methylene linker between the triazole and piperazine allows the molecule to adopt multiple conformations, potentially enabling induced-fit binding mechanisms where the ligand and receptor mutually adapt their structures to maximize binding interactions.

Currently, 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride is primarily designated for research use only, as explicitly stated in product information. Its complex structure combining pyrimidine, triazole, and piperazine moieties makes it valuable for fundamental research in medicinal chemistry, particularly for studies exploring the biological activity of heterocyclic compounds. Researchers may utilize this compound as a chemical probe to investigate specific biological pathways or as a reference compound for the development of related structures with improved properties.

In the context of medicinal chemistry research, this compound may serve as a starting point for library synthesis, where systematic modifications to its structure could generate collections of analogues for high-throughput screening against various biological targets . Such approaches are fundamental to modern drug discovery efforts, allowing researchers to identify structure-activity relationships and optimize lead compounds. Additionally, the compound may find applications in chemical biology research, where it could be used to probe the function of specific enzymes or receptors implicated in disease processes.

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